1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride is a chemical compound that features an imidazole ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(1H-Imidazol-1-yl)phenol: This compound features a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
1-(4-Hydroxyphenyl)imidazole: Similar to 4-(1H-imidazol-1-yl)phenol, this compound has a hydroxyl group on the phenyl ring.
Uniqueness: 1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride is unique due to its ethanamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14ClN3 |
---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;/h2-9H,12H2,1H3;1H |
InChI Key |
YKVKHUNZIWHUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.